2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis
- β–Cyclodextrin–Propyl Sulfonic Acid Catalyzed Synthesis : A study demonstrates the use of β-cyclodextrin–propyl sulfonic acid as a catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting efficient, solvent-free synthesis methods that could be relevant for synthesizing structurally similar compounds like the one (Yan Ran, Ming Li, Zongren Zhang, 2015).
Organic Synthesis and Pharmacological Evaluation
- Microwave Assisted Synthesis : A method was developed for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, indicating the potential for the application of similar techniques in synthesizing and evaluating the pharmacological activities of compounds like 2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole (K. Mistry, K. R. Desai, 2006).
Iridium(III)-Catalyzed Synthesis
- Benzimidazole Synthesis : Research on the Iridium(III)-catalyzed annulation of imidamides with sulfonyl azides for the synthesis of 1,2-disubstituted benzimidazoles provides insights into methodologies that might be applicable for the synthesis or modification of the compound , emphasizing efficiency and high yield (Linhua Xu et al., 2017).
Luminescence Sensing
- Lanthanide Metal-Organic Frameworks : A study on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks and their potential as fluorescence sensors for benzaldehyde derivatives suggests applications in sensing and detection that could be explored with similar imidazole-based compounds (B. Shi et al., 2015).
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is known to exhibit diverse pharmacological activities . Benzimidazoles have been reported to show antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
The benzimidazole moiety is known to interact with various biological targets, leading to a range of effects . The azetidine ring, another component of the compound, is known to undergo a domino process involving Heck arylation of alkene, acid-catalyzed trans-position of allylic alcohol, and ring opening of the azetidine by an internal hydroxyl group .
Biochemical Pathways
Compounds containing benzimidazole and azetidine moieties are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Given the known activities of benzimidazole and azetidine derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
Action Environment
The compound’s stability at room temperature suggests that it may be relatively stable under normal environmental conditions.
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-7-8-13(2)17(9-12)24(22,23)21-10-14(11-21)18-19-15-5-3-4-6-16(15)20-18/h3-9,14H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZCIBPJFMKNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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